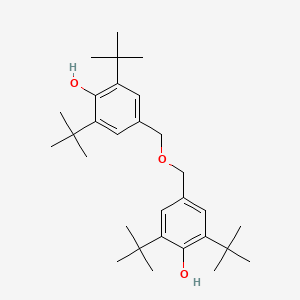

3,5-di-tert-Butyl-4-hydroxybenzyl ether

Description

Contextualizing 3,5-di-tert-Butyl-4-hydroxybenzyl Ether within the Broader Class of Hindered Phenolic Antioxidants

This compound, also known as bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether, is a prominent member of the hindered phenolic antioxidant family. cymitquimica.com Its molecular structure consists of two 2,6-di-tert-butylphenol (B90309) moieties linked by an ether bond at the 4-position's benzylic carbon. This symmetrical design, featuring two sterically hindered phenolic hydroxyl groups, is central to its efficacy as a high-molecular-weight antioxidant.

The antioxidant mechanism of hindered phenols involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical (R•), which is a key step in terminating oxidative processes. The resulting phenoxyl radical is stabilized by the adjacent bulky tert-butyl groups, which sterically shield the radical center and prevent it from initiating new oxidation chains. In the case of this compound, the presence of two such functional groups within a single molecule enhances its radical-scavenging capacity.

Compared to simpler, lower-molecular-weight hindered phenols like Butylated Hydroxytoluene (BHT), this compound exhibits lower volatility, making it particularly suitable for high-temperature applications such as in the processing of polymers. partinchem.com Its larger molecular size also reduces its mobility within a polymer matrix, leading to longer-lasting protection against thermo-oxidative degradation. welltchemicals.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₃₀H₄₆O₃ | nist.govchemeo.com |

| Molecular Weight | 454.68 g/mol | nist.govchemeo.com |

| CAS Number | 6922-60-7 | nist.govchemeo.com |

| Melting Point | 135-144 °C | thermofisher.com |

Overview of Current Research Trajectories for this compound and Analogous Structures in Chemical Science

Current research involving this compound and its analogs is primarily focused on their application as stabilizers for polymeric materials and the synthesis of novel derivatives with enhanced properties. The structural motif of 3,5-di-tert-butyl-4-hydroxyphenyl is a cornerstone in the design of new antioxidants.

Polymer Stabilization: A significant area of research is the use of hindered phenolic ethers and their derivatives as antioxidants in various polymers. For instance, derivatives like Omnistab AN 1010 and AN 1076 are widely used to protect materials such as polypropylene (B1209903), polyethylene (B3416737), and PVC from degradation during processing and end-use. partinchem.comnih.gov Research continues to explore the synergistic effects of combining hindered phenols with other types of stabilizers, such as phosphites and thioesters, to achieve superior anti-aging and color-stabilizing properties in polymer formulations. partinchem.comnih.gov

Synthesis of Novel Antioxidants: The core structure of this compound serves as a building block for the synthesis of more complex and multifunctional antioxidants. Research efforts are directed towards creating hybrid molecules that incorporate the hindered phenol (B47542) moiety alongside other functional groups to impart additional properties, such as UV absorption. For example, a novel compound was synthesized by linking a hindered phenol structure with a benzophenone (B1666685) UV absorber to create a multifunctional polymer additive. nih.gov

Furthermore, the precursor, 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, is a key intermediate in the synthesis of a variety of antioxidant structures. google.comsigmaaldrich.com It can be used to create sulfur-containing butylated hydroxytoluene derivatives and monomeric antioxidants. sigmaaldrich.com For example, it can be reacted with dodecaneselenolate and sodium selenide (B1212193) to synthesize 2,6-di-tert-butyl-4-(dodecylselanylmethyl)phenol and bis(3,5-di-tert-butyl-4-hydroxybenzyl) selenide. sigmaaldrich.com

Table 2: Key Precursors and Derivatives in Research

| Compound Name | CAS Number | Role/Significance | Source(s) |

|---|---|---|---|

| 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol | 88-26-6 | Key precursor for the synthesis of the target ether and other antioxidants. | google.comsigmaaldrich.comnih.gov |

| 3,5-di-tert-Butyl-4-hydroxybenzaldehyde (B156050) | 1620-98-0 | Intermediate in the synthesis of the precursor alcohol. | google.comnih.gov |

| 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene | 1709-70-2 | A high-molecular-weight phenolic antioxidant synthesized from related precursors. | google.comsigmaaldrich.com |

| 3,5-di-tert-Butyl-4-hydroxybenzyl methyl ether | Not available | An important antioxidant intermediate synthesized from 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. | google.comgychbjb.com |

| Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Not available | Used in the synthesis of other antioxidants and has applications in consumer products. | sibran.rueuropa.eu |

| 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid thiodi-2,1-ethanediyl ester | 41484-35-9 | A thio-hindered phenolic antioxidant known as Irganox 1035. | nih.gov |

| Calcium bis(ethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate) | Not available | A phosphonate-containing hindered phenolic antioxidant. | nih.gov |

The synthesis of this compound itself can be achieved through the etherification of its precursor, 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. A general approach involves the acid-catalyzed self-condensation of the alcohol or the Williamson ether synthesis where a salt of the alcohol reacts with a corresponding benzyl (B1604629) halide. While a specific, detailed protocol for the synthesis of the title compound was not found in the provided search results, the synthesis of its methyl ether analog has been described. This process involves the reaction of 2,6-di-tert-butylphenol with paraformaldehyde in methanol (B129727) with a catalyst. gychbjb.comresearchgate.net Similarly, the synthesis of other ethers from hydroxybenzyl alcohols is a well-established chemical transformation. chegg.com

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 2,6-di-tert-butylphenol |

| Butylated Hydroxytoluene (BHT) |

| Omnistab AN 1010 |

| Omnistab AN 1076 |

| Benzophenone |

| 3,5-di-tert-butyl-4-hydroxybenzyl alcohol |

| 2,6-di-tert-butyl-4-(dodecylselanylmethyl)phenol |

| bis(3,5-di-tert-butyl-4-hydroxybenzyl) selenide |

| 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene |

| 3,5-di-tert-Butyl-4-hydroxybenzaldehyde |

| 3,5-di-tert-butyl-4-hydroxybenzyl methyl ether |

| Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate |

| 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid thiodi-2,1-ethanediyl ester |

| Calcium bis(ethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate) |

| 3,5-di-tert-Butyl-4-hydroxybenzyl acetate (B1210297) |

| paraformaldehyde |

| methanol |

| Williamson ether |

| benzyl halide |

| phosphites |

Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methoxymethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-27(2,3)21-13-19(14-22(25(21)31)28(4,5)6)17-33-18-20-15-23(29(7,8)9)26(32)24(16-20)30(10,11)12/h13-16,31-32H,17-18H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCZIOQRLAPHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)COCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064505 | |

| Record name | Phenol, 4,4'-[oxybis(methylene)]bis[2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6922-60-7 | |

| Record name | Bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6922-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ionox 201 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006922607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-[oxybis(methylene)]bis[2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4,4'-[oxybis(methylene)]bis[2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DI-(3,5-DI-TERT-BUTYL-4-HYDROXYBENZYL)ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S04S1T5AZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations

Advanced Synthetic Approaches to 3,5-di-tert-Butyl-4-hydroxybenzyl Ether

The creation of the ether linkage in sterically hindered phenols like this compound requires specific strategies to overcome the spatial obstruction caused by the bulky tert-butyl groups.

A primary method for synthesizing phenol (B47542) ethers is the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of a phenol with a strong base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. wikipedia.org In the context of benzyl (B1604629) ethers, phenoxide ions generated from phenols through reaction with bases like sodium hydroxide (B78521) can readily react with benzyl chloride to yield the desired ether. sci-hub.se

One of the most fundamental pathways to this compound employs nucleophilic etherification. This involves deprotonating a phenolic precursor, such as 2,6-di-tert-butylphenol (B90309), with a base like potassium carbonate to generate the phenolate (B1203915) anion, which then attacks an electrophilic carbon to form the ether bond. smolecule.com Another approach involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol with a suitable electrophile.

Table 1: General Etherification Strategies for Phenolic Compounds

| Reaction Type | Reactants | Reagents | Product Type | Citation |

|---|---|---|---|---|

| Williamson Ether Synthesis | Phenol, Alkyl Halide | Strong Base (e.g., NaOH) | Phenol Ether | wikipedia.org |

| Benzyl Ether Synthesis | Phenol, Benzyl Chloride | Alcoholic Sodium Hydroxide | Benzyl Phenyl Ether | sci-hub.se |

| Nucleophilic Etherification | 2,6-di-tert-butylphenol | Base (e.g., K₂CO₃) | Hindered Phenolic Ether | smolecule.com |

Catalytic methods are crucial for efficiently synthesizing sterically hindered ethers, often providing milder reaction conditions and improved yields. Copper-catalyzed reactions are particularly prominent in this area. The Ullmann condensation, for instance, uses a copper-based catalyst to react an aryl halide with a phenol, a method suitable for forming bis-aryl ethers. wikipedia.org

More advanced copper-catalyzed systems have been developed for the O-arylation of phenols, even with challenging, sterically hindered substrates. nih.gov A notable system employs a catalyst composed of copper iodide (CuI) and picolinic acid with a potassium phosphate (B84403) (K₃PO₄) base in a DMSO solvent, which has proven effective for coupling hindered phenols. nih.gov Another facile method uses an inexpensive Cu(I) catalytic system with a phosphine (B1218219) ligand (PCy₃) and K₃PO₄ base to synthesize hindered ethers from α-bromo carbonyl compounds and phenols at room temperature. nih.gov Gold catalysts, specifically AuCl, have also been used in the synthesis of benzyl-protected substituted phenols. organic-chemistry.org

Table 2: Catalytic Systems for Hindered Ether Synthesis

| Catalyst System | Reactants | Key Features | Citation |

|---|---|---|---|

| CuI / Picolinic Acid | Phenols, Aryl Iodides/Bromides | Effective for hindered diaryl ethers under mild conditions. | nih.gov |

| CuBr·SMe₂ / PCy₃ | α-Bromo Carbonyls, Alcohols/Phenols | Inexpensive Cu(I) system, operates at ambient temperature. | nih.gov |

| AuCl | Enals/Enones, Benzyl Allenyl Ethers | Catalyzes [3+3] cycloaddition for substituted benzyl-protected phenols. | organic-chemistry.org |

| Mannich Base Catalyst | Formaldehyde (B43269), Hindered Phenol, Alcohol | Used for producing alkyl ethers of p-cresols. | google.com |

Research continues to produce novel strategies for synthesizing complex substituted benzyl ethers. A flexible, two-step method using a gold chloride (AuCl) catalyst allows for the synthesis of highly substituted, benzyl-protected phenols. organic-chemistry.org This formal [3+3] cycloaddition unites enals or enones with benzyl allenyl ethers, offering excellent control over the substitution pattern on the benzene (B151609) ring. organic-chemistry.org

Other innovative approaches include processes for preparing mixed benzyl ethers by reacting a benzylic alcohol with another alcohol in the presence of an acid catalyst, such as hydrochloric acid in a calcium chloride solution. google.com This method has been successfully applied to the synthesis of benzyl ethers that also contain a phenolic hydroxyl group. google.com Furthermore, a novel strategy for synthesizing benzofurans from ortho-substituted benzaldehydes involves the deprotonation of benzylic ethers using a hindered non-ionic phosphazene base, highlighting advanced methods for manipulating benzyl ether structures. iastate.edu

Synthesis of Related 3,5-di-tert-Butyl-4-hydroxyphenyl Derivatives and Precursors

The synthesis of the target ether often relies on the availability of key precursors, most notably 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.

3,5-di-tert-butyl-4-hydroxybenzyl alcohol is a crucial intermediate in the synthesis of many hindered phenolic compounds. google.com A common and efficient laboratory-scale synthesis involves a two-step process starting from 2,6-di-tert-butylphenol. google.comgoogle.com

First, 2,6-di-tert-butylphenol is reacted with a Vilsmeier reagent in an aprotic solvent (like 1,2-dichloroethane) to produce the intermediate aldehyde, 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050). google.comgoogle.com Subsequently, this aldehyde is reduced using a strong protic reducing agent, such as sodium borohydride (B1222165), to yield the final product, 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. google.comgoogle.com This method is advantageous as it does not require a special catalyst and simplifies post-reaction workup. google.com

Table 3: Two-Step Synthesis of 3,5-di-tert-Butyl-4-hydroxybenzyl Alcohol

| Step | Starting Material | Reagent(s) | Intermediate/Product | Citation |

|---|---|---|---|---|

| 1. Formylation | 2,6-di-tert-butylphenol | Vilsmeier Reagent | 3,5-di-tert-butyl-4-hydroxybenzaldehyde | google.comgoogle.com |

| 2. Reduction | 3,5-di-tert-butyl-4-hydroxybenzaldehyde | Sodium Borohydride (NaBH₄) | 3,5-di-tert-butyl-4-hydroxybenzyl Alcohol | google.comgoogle.com |

Traditional methods for synthesizing 3,5-di-tert-butyl-4-hydroxybenzyl alcohol frequently involve formaldehyde as a key reactant. google.com One such pathway involves the reaction of 2,6-di-tert-butylphenol with formaldehyde and methanol (B129727) under basic catalysis. google.com

Another process utilizes a Mannich base catalyst, which is formed by adding a secondary amine to a mixture of formaldehyde and a hindered phenol like 2,6-di-tert-butylphenol. google.com This catalytic approach is used to produce alkyl ethers of p-cresols and related structures. google.com Additionally, formaldehyde or its polymer paraformaldehyde can be used to formylate 2,6-di-tert-butylphenol to produce the intermediate 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which is then reduced to the alcohol. google.com For example, reacting 2,6-di-tert-butylphenol with formaldehyde and ammonium (B1175870) acetate (B1210297) in aqueous acetic acid yields the aldehyde in high purity. google.com

Preparation of 3,5-di-tert-Butyl-4-hydroxybenzyl Alcohol as a Key Intermediate

Vilsmeier Reagent and Subsequent Reduction Strategies

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds, such as phenols and their derivatives. chemistrysteps.comajrconline.orgwikipedia.orgorganic-chemistry.org The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and a phosphorus halide like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.org This reagent is a weaker electrophile than those used in Friedel-Crafts acylations, making it suitable for activated substrates. chemistrysteps.com

A specific application of this methodology is the synthesis of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. The process begins with the reaction of 2,6-di-tert-butylphenol with the Vilsmeier reagent in an aprotic solvent, such as 1,2-dichloroethane (B1671644) or acetonitrile, at temperatures between 60-80°C. google.com This step introduces a formyl group (-CHO) onto the aromatic ring to produce the intermediate, 3,5-di-tert-butyl-4-hydroxybenzaldehyde. google.com

Following the formylation, a reduction strategy is employed. The resulting 3,5-di-tert-butyl-4-hydroxybenzaldehyde is treated with a strong protic reducing agent, such as sodium borohydride or lithium aluminum hydride, to convert the aldehyde functional group into a primary alcohol. google.com This reduction yields the final product, 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. google.com This alcohol is a precursor to Bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether. cymitquimica.com

Derivatization of 3,5-di-tert-Butyl-4-hydroxybenzoic Acid

3,5-Di-tert-butyl-4-hydroxybenzoic acid is a critical starting material for synthesizing a wide range of derivatives, including antioxidants and ultraviolet absorbers. epo.orghmdb.ca Its structural features, including a carboxylic acid group and a sterically hindered phenolic hydroxyl group, allow for diverse chemical modifications.

Esterification is a common derivatization pathway for 3,5-di-tert-butyl-4-hydroxybenzoic acid, leading to the synthesis of various ester analogs that function as monomeric antioxidants. tandfonline.com One established method involves the reaction of the acid with C₈-C₂₀ alcohols at elevated temperatures (110–150°C) in the presence of a strongly acidic gel-type ion-exchange resin catalyst. google.com This process is particularly effective for producing higher alkyl esters, such as hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate. google.com

Another synthetic route is the esterification with methanol to produce methyl 3,5-di-tert-butyl-4-hydroxybenzoate. google.com This reaction can be catalyzed by either sodium methoxide (B1231860) or p-toluenesulfonic acid, typically under reflux conditions for 8-14 hours. google.com The synthesis of unsaturated esters of this acid has also been explored for creating antioxidants that can be grafted onto polymer chains. tandfonline.com

The synthesis of amides from 3,5-di-tert-butyl-4-hydroxybenzoic acid is generally achieved through a two-step process involving the formation of a more reactive intermediate. researchgate.netlibretexts.org Direct reaction between a carboxylic acid and an amine to form an amide is often impractical without high heat. libretexts.org

To facilitate the reaction under milder conditions, the carboxylic acid is first converted into its corresponding acid chloride. libretexts.org This is typically accomplished by treating 3,5-di-tert-butyl-4-hydroxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). rsc.org The resulting 3,5-di-tert-butyl-4-hydroxybenzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a primary or secondary amine to yield the desired amide derivative with high efficiency. researchgate.netrsc.org

The 3,5-di-tert-butyl-4-hydroxybenzoic acid scaffold can be used to construct heterocyclic derivatives like 1,3,4-oxadiazoles, which are known for a range of biological activities. nih.govinformaticsjournals.co.in The most common synthetic pathway for these heterocycles begins with the conversion of the carboxylic acid into an acid hydrazide. nih.govresearchgate.net This is achieved by reacting 3,5-di-tert-butyl-4-hydroxybenzoic acid or its corresponding ester with hydrazine (B178648) hydrate. nih.gov

The subsequent step involves the cyclodehydration of the resulting diacylhydrazine or acylhydrazone intermediate. nih.govresearchgate.net This cyclization is promoted by various dehydrating agents, with phosphorus oxychloride (POCl₃) being a frequently used reagent. nih.gov The reaction leads to the formation of the stable, five-membered 1,3,4-oxadiazole (B1194373) ring, yielding a 2,5-disubstituted oxadiazole derivative bearing the hindered phenol moiety.

Synthesis of Oligomeric and Polymeric Hindered Phenolic Structures

To overcome the limitations of low molecular weight antioxidants, such as volatility and migration from the polymer matrix, oligomeric and polymeric structures containing hindered phenol groups have been developed. koreascience.kr These larger molecules provide enhanced durability and performance as stabilizers. koreascience.krup.edu.mx The copolymerization of functional monomers bearing hindered phenol groups is a conventional method for producing these polymeric antioxidants. koreascience.kr

A key example of a high-molecular-weight hindered phenolic antioxidant is Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate. wikipedia.org This compound is synthesized via a Mannich reaction. wikipedia.org The specific synthesis involves the condensation of three reactants: 2,6-di-tert-butylphenol, formaldehyde, and cyanuric acid. wikipedia.org The resulting molecule has a central isocyanurate ring with three pendant 3,5-di-tert-butyl-4-hydroxybenzyl groups, giving it a high molecular weight (784.095 g·mol⁻¹) and low volatility. wikipedia.orgnih.gov This structure makes it an effective primary antioxidant for the long-term heat stabilization of polymers. wikipedia.org

Compound Data

Michael Addition and Rearrangement Pathways for Polymer Stabilizer Analogs

The synthesis of polymer stabilizer analogs from 3,5-di-tert-butyl-4-hydroxybenzyl structures often involves modifying the benzyl group to incorporate functionalities that enhance polymer compatibility and reactivity. While direct Michael additions on the ether are not commonly cited, related condensation and rearrangement reactions of its precursors are pivotal. The Michael reaction, a conjugate 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor), provides a versatile method for C-C bond formation. encyclopedia.pubnih.gov

In a relevant transformation, the base-catalyzed hydrolysis of diethyl N-acetylamino-(3,5-di-tert-butyl-4-hydroxybenzyl)-malonate, a compound containing a Michael donor in the form of a malonate ester, leads to a novel condensation with the simultaneous elimination of tert-butyl groups. This process results in the formation of 2-(3',5'-di-tert-butyl-4'-hydroxyphenyl)ethyloxy-p-cresol. The structure of this rearranged product was confirmed through NMR spectroscopy and an independent synthesis from 5,7-di-tert-butylspiro(2,5)octa-4,7-diene-6-one.

Furthermore, derivatives such as 3,5-di-tert-butyl-4-hydroxyphenyl methyl isobutylene (B52900) ester have been synthesized and incorporated into polymers like acrylonitrile-butadiene-styrene (ABS) resin to improve antioxidant performance. researchgate.net These reactive antioxidants can be covalently grafted onto polymer chains, providing long-term stability against thermal degradation.

Table 1: Rearrangement Pathways for Polymer Stabilizer Analogs

| Starting Material | Reagents/Conditions | Product | Key Observation |

|---|---|---|---|

| Diethyl N-acetylamino-(3,5-di-tert-butyl-4-hydroxybenzyl)-malonate | Basic Hydrolysis | 2-(3',5'-di-tert-butyl-4'-hydroxyphenyl)ethyloxy-p-cresol | Condensation with rearrangement and elimination of tert-butyl groups. |

Synthesis of Phosphonylated and Schiff Base Derivatives

The functionalization of the 3,5-di-tert-butyl-4-hydroxybenzyl moiety extends to the introduction of phosphorus-containing groups and the formation of Schiff bases, yielding compounds with diverse applications.

Phosphonylated Derivatives: Phosphonylated hindered phenols are synthesized to act as effective antioxidants. The reaction of O,O-dialkyl (3,5-di-tert-butyl-4-hydroxybenzyl)phosphonates with phosphorus pentachloride (PCl₅) yields O-alkyl (3,5-di-tert-butyl-4-hydroxybenzyl)phosphonochloridates. These intermediates are versatile precursors for other derivatives. For instance, their reaction with diethylamine (B46881) produces the corresponding phosphonamides. A notable transformation of these phosphonochloridates is their conversion into diphosphonates.

Schiff Base Derivatives: Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. While the ether itself does not directly form a Schiff base, its corresponding aldehyde, 3,5-di-tert-butyl-2-hydroxybenzaldehyde, is a common precursor. In a typical synthesis, the aldehyde is reacted with a hydrazide, such as 2-hydroxybenzohydrazide, in ethanol (B145695) with a catalytic amount of acetic acid. The mixture is heated under reflux to yield the N'-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide. nist.gov This reaction demonstrates the accessibility of Schiff base derivatives from the core 3,5-di-tert-butylphenol (B75145) structure.

Table 2: Synthesis of Phosphonylated and Schiff Base Derivatives

| Derivative Type | Starting Material | Reagents | Product |

|---|---|---|---|

| Phosphonochloridate | O,O-dialkyl (3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate | PCl₅ | O-alkyl (3,5-di-tert-butyl-4-hydroxybenzyl)phosphonochloridate |

| Phosphonamide | O-alkyl (3,5-di-tert-butyl-4-hydroxybenzyl)phosphonochloridate | Diethylamine | O-alkyl N,N-diethyl[3,5-(di-tert-butyl-4-oxocyclohexa-2,5-diene-1-ylidene)methyl]phosphonamides (after oxidation) |

Mechanistic Studies of Chemical Reactions Involving this compound and Related Compounds

Solvolysis Reactions and Investigation of Intermediate Formation

Solvolysis refers to a reaction where the solvent acts as the nucleophile. vedantu.comyoutube.com For hindered p-hydroxybenzyl compounds like the title ether, solvolysis reactions, particularly in polar protic solvents, are governed by the stability of the intermediates formed. The reaction typically proceeds through an Sₙ1 mechanism. vedantu.comyoutube.comyoutube.com

The first step is the cleavage of the bond between the benzylic carbon and the leaving group (in this case, the other 3,5-di-tert-butyl-4-hydroxyphenyl)oxy group), which is often the rate-determining step. vedantu.com This heterolytic cleavage is facilitated by a polar solvent and results in the formation of a benzyl carbocation intermediate. This carbocation is significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring and onto the para-hydroxyl group.

This resonance stabilization leads to a key alternative intermediate: the quinone methide. The carbocation can be seen as a protonated quinone methide. Deprotonation of the phenolic hydroxyl group, either before or after cleavage, facilitates the formation of the neutral quinone methide, a highly reactive electrophile. nih.gov The solvolysis of p-hydroxybenzyl derivatives in solvents like water or alcohols can therefore yield products from the solvent trapping the carbocation at the benzylic position or trapping the quinone methide at the exocyclic methylene (B1212753) carbon. nih.gov

Oxidative Transformations and Quinone Methide Generation Pathways

The antioxidant function of hindered phenols is intrinsically linked to their oxidative transformations and the generation of quinone methides. nih.govresearchgate.net Oxidation of the 3,5-di-tert-butyl-4-hydroxybenzyl group can occur via a two-electron process, leading directly to a quinone methide. nih.gov

This transformation can be achieved using various oxidizing agents. For example, the oxidation of 3,5-di-tert-butyl-4-hydroxyphenylmethanephosphonates with lead dioxide (PbO₂) effectively yields the corresponding 7-phosphonylated quinone methides. Similarly, phosphonamides derived from the benzyl ether can be oxidized to new O-alkyl N,N-diethyl[3,5-(di-tert-butyl-4-oxocyclohexa-2,5-diene-1-ylidene)methyl]phosphonamides.

The mechanism often involves a single-electron oxidation of the phenol to a stable phenoxyl radical. nih.gov This radical is a key intermediate that can then undergo a second oxidation step or disproportionate to form the quinone methide and the starting phenol. nih.gov The quinone methide itself is a reactive species that can undergo further reactions. For instance, the metabolism of di-(3,5-di-tert-butyl-4-hydroxybenzyl) ether in rats has been shown to produce 3,3′,5,5′-tetra-tert-butyl-4,4′-stilbenequinone, an oxidative coupling product likely formed via quinone methide or radical intermediates.

Table 3: Oxidative Pathways to Quinone Methides

| Starting Compound | Oxidizing Agent/Method | Intermediate/Product | Pathway |

|---|---|---|---|

| 2,6-di-tert-butyl-4-methylphenol | Ferricyanide or PbO₂ | 2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dienone (Quinone Methide) | Single-electron oxidation to phenoxyl radical, followed by disproportionation. nih.gov |

| 3,5-di-tert-butyl-4-hydroxyphenylmethanephosphonate | PbO₂ | 7-Phosphonylated quinone methide | Direct two-electron oxidation. |

Reaction Kinetics and Thermodynamic Considerations in Synthetic Processes

The kinetics and thermodynamics of reactions involving this compound and its derivatives are crucial for understanding their stability and reactivity. The rate of solvolysis, for instance, is highly dependent on the solvent's polarity and its ability to stabilize the carbocation intermediate, a hallmark of the Sₙ1 mechanism. libretexts.org

Thermogravimetric analysis (TGA) of derivatives provides insight into their thermal stability. A Schiff base derivative, N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide, was found to be thermally stable up to 251°C. nist.gov Similarly, when a reactive antioxidant derived from this class of compounds was added to ABS resin, the oxidation induction temperature of the polymer system increased significantly, indicating enhanced thermodynamic stability against thermal-oxidative degradation. researchgate.net Computational methods, such as the Joback method, can also provide estimations for thermodynamic properties like heat capacity and enthalpy of formation for the parent ether and its derivatives. chemeo.com These data are essential for predicting reaction feasibility and optimizing process conditions.

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3,5-di-tert-butyl-4-hydroxybenzyl ether, ¹H and ¹³C NMR are fundamental for confirming its core structure, while ³¹P NMR is invaluable for characterizing its phosphorylated derivatives.

Proton NMR (¹H NMR) Analysis

For 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050), the following proton signals are observed: a singlet for the aldehydic proton at approximately 9.85 ppm, a singlet for the aromatic protons at around 7.73 ppm, a broad singlet for the hydroxyl proton at about 5.85 ppm, and a singlet for the tert-butyl protons at 1.48 ppm. rsc.org

Based on this, the ¹H NMR spectrum of this compound would be expected to show:

A singlet for the phenolic hydroxyl protons. The chemical shift of this proton can be variable and is affected by concentration and solvent.

A singlet for the aromatic protons on the two benzene (B151609) rings.

A singlet for the methylene (B1212753) (-CH₂-) protons of the ether linkage.

A singlet for the protons of the four tert-butyl groups.

The integration of these peaks would correspond to the number of protons in each unique chemical environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| tert-Butyl Protons | ~1.4 | Singlet |

| Methylene Protons (-CH₂-O-CH₂-) | ~4.5 | Singlet |

| Aromatic Protons | ~7.2 | Singlet |

| Hydroxyl Proton (-OH) | Variable | Singlet |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. As with ¹H NMR, specific ¹³C NMR data for this compound is not explicitly detailed in the provided search results. However, data for 3,5-di-tert-butyl-4-hydroxybenzaldehyde provides a useful reference. rsc.org For the aldehyde, characteristic signals appear at approximately 191.9 ppm (C=O), 159.7 ppm (C-OH), 136.5 ppm (aromatic C-CHO), 128.7 and 127.7 ppm (aromatic C-H), 34.4 ppm (quaternary C of tert-butyl), and 30.1 ppm (CH₃ of tert-butyl). rsc.org

For this compound, the spectrum is expected to show distinct signals for the different carbon environments:

Carbons of the tert-butyl groups.

The methylene carbon of the ether linkage.

The aromatic carbons, including those bonded to the hydroxyl group, the ether linkage, and the tert-butyl groups, as well as the unsubstituted aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Methyl Carbons (tert-Butyl) | ~30 |

| Quaternary Carbons (tert-Butyl) | ~34 |

| Methylene Carbon (-CH₂-O-CH₂-) | ~70 |

| Aromatic C-H | ~125 |

| Aromatic C-CH₂ | ~130 |

| Aromatic C-C(CH₃)₃ | ~136 |

| Aromatic C-OH | ~153 |

Phosphorus-31 NMR (³¹P NMR) for Phosphorylated Derivatives

Phosphorus-31 NMR (³¹P NMR) is a powerful tool for the analysis of organophosphorus compounds. While there is no direct information on the ³¹P NMR of phosphorylated derivatives of this compound in the search results, data for the structurally similar compound, Diethyl ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate, can be considered. nih.gov This compound is a phosphonate (B1237965) derivative of a hindered phenol (B47542). The ³¹P NMR chemical shift for such compounds provides a clear indication of the phosphorus environment and can be used to monitor the progress of phosphorylation reactions and to assess the purity of the final product. The chemical shift is sensitive to the oxidation state of phosphorus and the nature of the substituents attached to it.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The NIST WebBook provides access to the gas-phase IR spectrum of this compound. nist.gov The spectrum is characterized by several key peaks:

A broad absorption band in the region of 3600-3400 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to hydrogen bonding.

Strong absorptions in the 3000-2850 cm⁻¹ range correspond to the C-H stretching vibrations of the aliphatic tert-butyl and methylene groups.

The C-O-C stretching vibration of the ether linkage is expected to appear in the region of 1250-1050 cm⁻¹.

Aromatic C=C stretching vibrations typically result in several peaks in the 1600-1450 cm⁻¹ region.

Bending vibrations for the various C-H bonds will appear in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H Stretch | 3600 - 3400 (broad) |

| Alkyl C-H | C-H Stretch | 3000 - 2850 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Ether C-O-C | C-O Stretch | 1250 - 1050 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

The electron ionization mass spectrum of this compound is available on the NIST WebBook. nist.gov The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₃₀H₄₆O₃), which is approximately 454.7 g/mol . chemeo.com

The fragmentation of this compound under electron ionization would likely proceed through several characteristic pathways. A common fragmentation pattern for ethers involves cleavage of the C-O bond. miamioh.edu Another prominent fragmentation pathway for compounds containing a benzyl (B1604629) group is the formation of a stable benzylic cation. For this molecule, cleavage of a tert-butyl group is also a very common fragmentation pathway for hindered phenols, leading to a [M-57]⁺ peak.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 454 | [C₃₀H₄₆O₃]⁺ | Molecular Ion |

| 439 | [M - CH₃]⁺ | Loss of a methyl radical |

| 397 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |

| 235 | [C₁₅H₂₃O₂]⁺ | Cleavage of the ether bond to form a 3,5-di-tert-butyl-4-hydroxybenzyl cation |

| 219 | [C₁₅H₂₃O]⁺ | Loss of oxygen from the benzyl cation |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and conformation, offering a complete picture of the molecule's solid-state structure. For a molecule like this compound, a crystal structure would reveal the orientation of the two phenolic rings relative to each other, the geometry of the central ether linkage, and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups. However, despite the importance of this analytical method, a peer-reviewed, publicly available crystal structure determination for this compound could not be located in the searched scientific literature and crystallographic databases.

Quantum Chemical and Computational Modeling Studies

Computational chemistry provides powerful tools for investigating molecular properties that can be difficult or impossible to measure experimentally. These methods complement experimental data by offering insights into electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. By optimizing the molecular geometry, DFT calculations can determine the most stable three-dimensional conformation (ground state) of this compound. This optimized structure provides theoretical values for bond lengths and angles, which can be compared with experimental data if available. The calculations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-31G+ or higher) that defines the mathematical description of the atomic orbitals. sigmaaldrich.com Although DFT studies have been performed on structurally similar hindered phenols, specific published research detailing the DFT-optimized geometry for this ether is not available in the cited sources. smolecule.com

A significant application of computational chemistry is the prediction of spectroscopic data. Once the ground state geometry is optimized using DFT, further calculations can predict ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies. sigmaaldrich.com These predicted spectra can be correlated with experimental data to confirm structural assignments. The accuracy of these predictions has improved significantly, with methods like Gauge-Including Atomic Orbital (GIAO) for NMR shifts providing results that often show good agreement with experimental values. chem960.com For this compound, such calculations would predict the chemical shifts for the tert-butyl protons, the aromatic protons, and the methylene bridge protons, aiding in the interpretation of experimental NMR spectra. While computational prediction of NMR shifts is a robust field, specific studies applying it to this compound were not identified in the searched literature. nist.govnist.gov

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. scienceopen.com

For an antioxidant like this compound, the HOMO is expected to be localized on the electron-rich phenolic rings, particularly involving the hydroxyl groups, which are the sites of hydrogen atom donation for radical scavenging. From the HOMO and LUMO energies, various electronic reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness. sigmaaldrich.comscienceopen.com These descriptors help quantify the molecule's reactivity profile. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity, while a "soft" molecule has a small gap and is more reactive. researchgate.net While this analysis is common for related compounds, specific HOMO-LUMO data for this compound are not available in the cited literature. smolecule.comresearchgate.net

Conformational Analysis and Investigation of Intramolecular Interactions

The molecular architecture of this compound is significantly influenced by the interplay of steric and electronic effects originating from its substituent groups. The compound is characterized by a symmetrical structure, with two 3,5-di-tert-butyl-4-hydroxyphenyl moieties linked by an ether bridge. nist.gov The most prominent features governing its conformation are the bulky tert-butyl groups and the potential for intramolecular hydrogen bonding.

A critical intramolecular interaction is the hydrogen bond formed between the phenolic hydroxyl group (-OH) and the oxygen atom of the central ether linkage (-O-CH₂-). smolecule.com This interaction helps to lock the molecule into a more rigid and planar conformation. smolecule.com Evidence for this intramolecular hydrogen bonding is observed in ¹H NMR spectroscopy, where the phenolic proton often appears as a broad singlet, and in FT-IR spectroscopy, which shows a characteristic broad O–H stretching band. smolecule.com The ether linkage itself provides a bridging framework that contributes to this relatively inflexible structure. smolecule.com

Table 1: Conformational and Interactional Data

| Structural Feature | Description | Consequence | Source |

|---|---|---|---|

| Symmetry | The molecule generally adopts a C₂-symmetrical conformation. | Minimizes steric repulsion between substituents. Simplifies spectroscopic signatures (e.g., NMR spectra). | smolecule.com |

| Steric Hindrance | Provided by four bulky tert-butyl groups located ortho to the hydroxyl groups. | Influences conformational stability and protects the reactive hydroxyl group. | smolecule.com |

| Intramolecular H-Bonding | Occurs between the phenolic hydroxyl proton and the ether oxygen atom. | Contributes to a more rigid, planar molecular structure and affects the chemical shift and vibrational frequency of the OH group. | smolecule.com |

| Ether Linkage | A flexible -CH₂-O-CH₂- bridge connecting the two phenolic rings. | Creates a rigid overall framework in conjunction with intramolecular hydrogen bonding. | smolecule.com |

Bond Dissociation Energy Calculations for Antioxidant Activity Prediction

The antioxidant capability of phenolic compounds like this compound is fundamentally linked to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The ease with which this occurs is quantified by the O-H bond dissociation energy (BDE). A lower BDE value indicates a weaker O-H bond, signifying a more potent antioxidant. pan.olsztyn.plnih.gov

Computational methods, particularly density functional theory (DFT), are widely used to calculate the BDE of phenolic antioxidants. pan.olsztyn.pl For a phenol (ArOH), the BDE is the enthalpy change of the following reaction:

ArOH → ArO• + H•

While specific experimental or calculated BDE values for this compound are not readily found in the literature, its antioxidant potential can be predicted based on its structural features. The two electron-donating tert-butyl groups at the ortho positions of each ring play a crucial role. They stabilize the resulting phenoxyl radical (ArO•) through both inductive effects and steric shielding, which prevents the radical from participating in unwanted side reactions. This stabilization of the product radical leads to a lower O-H BDE for the parent phenol, enhancing its hydrogen-donating ability. researchgate.net It is well-established that electron-donating groups decrease the O-H BDE, whereas electron-withdrawing groups increase it. pan.olsztyn.pl

Table 2: Calculated O-H Bond Dissociation Energy (BDE) for Structurally Related Phenols

| Compound | Key Structural Feature | Effect on BDE | Source |

|---|---|---|---|

| Phenol (Parent Compound) | Unsubstituted ring | Baseline for comparison | researchgate.net |

| 2,6-di-tert-butylphenol (B90309) | Two ortho tert-butyl groups | BDE is lowered due to steric and electronic stabilization of the phenoxyl radical. | pan.olsztyn.pl |

| 4-Methoxyphenol | Electron-donating group at para position | BDE is lowered due to resonance stabilization. | researchgate.net |

| 4-Formyl-2,6-di-tert-butylphenol | Electron-withdrawing group at para position | BDE is increased, reducing antioxidant activity compared to unsubstituted counterparts. | pan.olsztyn.pl |

Studies on Dynamic Isomerism and Tautomerism

Phenolic compounds can exhibit dynamic isomerism, most notably through tautomerization to quinone-like structures. In the case of this compound, the phenolic moieties can tautomerize into a more reactive intermediate known as a quinone methide. This process involves the migration of the phenolic proton and a rearrangement of the electron system within the benzene ring.

The relevant equilibrium for one of the phenolic rings is between the phenol form and its tautomer, 2,6-di-tert-butyl-4-methylene-1-benzoquinone (a quinone methide).

Research indicates that this transformation can occur during certain chemical reactions, such as solvolysis in alcohol solutions. smolecule.com In these processes, the this compound can form the quinone methide intermediate, which is highly reactive and can subsequently react with other molecules present in the solution, such as alcohols. smolecule.com This phenol-quinone methide tautomerism is a key aspect of the reactivity of many sterically hindered phenols and is central to their mechanism of action in various chemical and biological systems.

Mechanistic Research on Antioxidant Functionality and Stabilization Applications

Fundamental Mechanisms of Radical Scavenging by Hindered Phenols

Hindered phenolic compounds, such as 3,5-di-tert-butyl-4-hydroxybenzyl ether, are a cornerstone of antioxidant technology. Their efficacy stems from a unique molecular architecture that facilitates the neutralization of harmful free radicals, thereby interrupting degradation processes. The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, a process that is both efficient and elegantly controlled by the compound's structure.

The principal antioxidant mechanism for hindered phenols is Hydrogen Atom Transfer (HAT). researchgate.net In this process, the phenolic antioxidant (ArOH) donates the hydrogen atom from its hydroxyl (-OH) group to a highly reactive free radical (R•), such as a peroxyl radical (ROO•), which is a key mediator in autoxidation chain reactions. researchgate.netresearchgate.net This transfer neutralizes the radical, forming a stable hydrocarbon (RH) or alkyl hydroperoxide (ROOH), and in turn generates a phenoxyl radical (ArO•). researchgate.netfrontiersin.org The reaction can be summarized as:

ArOH + ROO• → ArO• + ROOH

This action effectively interrupts the propagation phase of autoxidation, where radicals would otherwise continue to attack and degrade the substrate, for instance, a polymer chain. researchgate.net The effectiveness of the HAT mechanism is largely determined by the bond dissociation energy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation. nih.gov The resulting phenoxyl radical is significantly more stable and less reactive than the initial free radical, which is crucial for preventing the initiation of new degradation chains. partinchem.com

The stability of the phenoxyl radical formed after hydrogen donation is paramount to the antioxidant's function. This is where the "hindered" nature of the phenol (B47542) becomes critical. In this compound, the two bulky tert-butyl groups are positioned ortho (at positions 3 and 5) to the hydroxyl group on the benzene (B151609) ring. partinchem.comvinatiorganics.com

This steric hindrance serves two main purposes:

Electronic Stabilization : The bulky alkyl groups are electron-donating, which helps to delocalize the unpaired electron of the phenoxyl radical across the aromatic ring, thus increasing its stability. scholaris.ca The spin density of the unpaired electron is highest at the oxygen atom and the ortho and para positions of the ring. scholaris.ca

Kinetic Stabilization : The large tert-butyl groups physically obstruct the radical center on the oxygen atom. nih.govvinatiorganics.com This steric shield makes it difficult for the phenoxyl radical to participate in further reactions that could propagate the oxidation cycle, such as abstracting a hydrogen atom from a polymer chain. vinatiorganics.com This ensures that the antioxidant acts as a true chain terminator.

Without this steric hindrance, the resulting phenoxyl radical could be reactive enough to initiate new oxidation chains, undermining its purpose. The stability of these sterically encumbered phenoxyl radicals allows them to be isolated and studied under certain conditions. nih.govrsc.org

The process of autoxidation involves a chain reaction with initiation, propagation, and termination steps. Hindered phenols act as chain-breaking antioxidants by intervening in the propagation step. nih.gov They trap peroxyl radicals (ROO•) through the HAT mechanism, which is a crucial chain termination process. researchgate.netnih.gov

The reaction between the hindered phenol and a peroxyl radical is typically fast, allowing the antioxidant to effectively compete with the substrate for the radicals. nih.gov Following the initial hydrogen donation, the resulting stable phenoxyl radical (ArO•) can react with a second peroxyl radical, terminating another chain:

ArO• + ROO• → Non-radical products

Table 1: Thermochemical Data Related to Antioxidant Activity of Hindered Phenols

| Compound/Radical Type | Parameter | Value | Significance |

|---|---|---|---|

| 2,6-di-tert-butyl-4-(4′-nitrophenyl)phenol | O–H Bond Dissociation Free Energy (BDFE) | 77.8 ± 0.5 kcal/mol in MeCN | A measure of the ease of hydrogen atom donation (HAT). A lower value indicates a more facile donation. This value is relatively high for an isolable phenoxyl radical, indicating a strong O-H bond. nih.gov |

| Primary β-hydroxy peroxyl radicals (HOCH₂CH₂O₂•) | Self-reaction rate constant (k_obs) | 3.1 x 10⁻¹³ cm³/molecule·s⁻¹ | Indicates the rate at which these radicals react with each other. The presence of an antioxidant provides a much faster pathway for radical removal. psu.edu |

| Secondary β-hydroxy peroxyl radicals (CH₃CH(OH)CH(O₂)CH₃•) | Self-reaction rate constant (k_obs) | 0.84 x 10⁻¹³ cm³/molecule·s⁻¹ | The structure of the radical influences its reactivity and rate of termination. psu.edu |

| Tertiary β-hydroxy peroxyl radicals ((CH₃)₂C(OH)C(O₂)(CH₃)₂•) | Self-reaction rate constant (k_obs) | 0.0114 x 10⁻¹³ cm³/molecule·s⁻¹ | Tertiary peroxyl radicals show significantly slower self-reaction rates, making antioxidant intervention even more critical. psu.edu |

This table presents data for representative hindered phenols and related radicals to illustrate the principles of antioxidant mechanisms. Data for the specific ether was not available.

Application in Polymer Stabilization

Polymers, particularly polyolefins, are susceptible to degradation from environmental factors like heat and light, which initiate oxidative processes that compromise their physical properties and lifespan. partinchem.comresearchgate.net this compound, as a hindered phenolic antioxidant, is employed to counteract this degradation.

Thermo-oxidative degradation occurs when polymers are exposed to heat in the presence of oxygen. researchgate.net This process is particularly detrimental to polyolefins like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), the latter being especially vulnerable due to the presence of tertiary hydrogen atoms in its backbone. researchgate.net The degradation proceeds via a free-radical chain reaction that leads to chain scission (breaking of polymer chains) and cross-linking, resulting in undesirable changes such as embrittlement, discoloration, and loss of mechanical strength. vinatiorganics.comresearchgate.net

Hindered phenolic antioxidants inhibit this process by:

Interrupting Chain Reactions : During processing or end-use at elevated temperatures, free radicals are formed on the polymer backbone. researchgate.net The antioxidant donates its labile hydrogen atom to these radicals, effectively neutralizing them and stopping the degradation cascade. partinchem.comvinatiorganics.com This prevents the formation of hydroperoxides, which are unstable and can decompose to create even more radicals, accelerating degradation. researchgate.net

Preserving Molecular Weight : By preventing chain scission, the antioxidant helps maintain the polymer's molecular weight. vinatiorganics.com This is crucial for preserving mechanical properties like tensile strength and elongation at break. nih.gov Studies have shown that unstabilized polyolefins exhibit a significant decrease in these properties upon thermal aging, whereas polymers stabilized with hindered phenols retain them for much longer. nih.gov

The effectiveness of the antioxidant is often evaluated by measuring the Oxidation Induction Time (OIT), which indicates how long a material can resist oxidation at a specific temperature. The addition of hindered phenols significantly increases the OIT of polyolefins. mdpi.comnih.gov

Table 2: Effect of Hindered Phenolic Antioxidants on Polyolefin Properties

| Polymer System | Condition | Observed Effect | Reference |

|---|---|---|---|

| Low-Density Polyethylene (LDPE) | Thermo-oxidative aging | Unstabilized samples showed a significant decrease in tensile strength and elongation at break. Samples with a hindered phenol antioxidant showed almost no change in elongation at break. nih.gov | nih.gov |

| Polypropylene (PP) | High-temperature aging | Phenolic-stabilized samples decompose catastrophically only after a long induction period, during which properties are maintained. researchgate.net | researchgate.net |

| Polypropylene (PP) | Reprocessing (multiple cycles) | Reprocessing leads to accelerated degradation and a sharp increase in melt flow rate. Antioxidants are crucial to mitigate this. nih.gov | nih.gov |

In addition to heat, ultraviolet (UV) radiation from sunlight is a major cause of polymer degradation, a process known as photodegradation or photo-oxidation. vinatiorganics.comnih.gov UV energy can be absorbed by chromophores within the polymer, leading to the formation of free radicals and initiating degradation, which manifests as color fading, surface cracking, and embrittlement. vinatiorganics.comnih.gov

While specialized UV absorbers and Hindered Amine Light Stabilizers (HALS) are the primary defense against photodegradation, phenolic antioxidants also contribute to UV resistance. vinatiorganics.comcapes.gov.br They function by quenching the free radicals that are formed as a result of the polymer's exposure to UV radiation. vinatiorganics.com By scavenging these UV-induced radicals, phenolic antioxidants help to shield the polymer, preserving its appearance and structural integrity, particularly in outdoor applications. vinatiorganics.com They interrupt the oxidative chain reactions initiated by light, complementing the function of other light stabilizers. nih.gov

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-di-tert-butylphenol (B90309) |

| Butylated Hydroxytoluene (BHT) |

| Polyethylene |

| Polypropylene |

| 2,6-di-tert-butyl-4-methylene-1-benzoquinone |

| 3,5-di-tert-butyl-4-hydroxybenzoic acid |

| 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) |

| 3,3′,5,5′-tetra-tert-butyl-4,4′-stilbenequinone |

| (3,5-di-tert-butyl-4-hydroxybenzoyl β-d-glucopyranosid)uronic acid |

| 2,4,6-tri-tert-butylphenoxyl radical |

| 2,6-di-tert-butyl-4-phenylphenoxyl radical |

| 2,6-di-tert-butyl-4-methoxyphenoxyl radical |

| 2,6-di-tert-butyl-4-(4′-nitrophenyl) phenoxyl radical |

| Cyanuric acid |

| Formaldehyde (B43269) |

| Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate |

| Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate |

| Pentaerythritol (B129877) Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) |

| Gallic acid |

| Trolox |

| Nordihydroguaiaretic acid |

| Styrene |

| Azo-bis(isobutyronitrile) |

| Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate |

| 3,5-di-tert-butyl-4-hydroxybenzyl alcohol |

| Catechol |

| 1,4-cyclohexadiene |

| Polyacetal (POM) |

| Polystyrene (PS) |

| Polyvinyl chloride (PVC) |

| Tris-(Diterbutyl-Phenol)-Phosphite |

Studies on Long-Term Heat Aging Stabilization Performance

The primary function of hindered phenolic antioxidants, including this compound, is to protect polymeric materials from degradation during their service life, especially when exposed to elevated temperatures over extended periods. amfine.comphantomplastics.com The process of thermal oxidation involves the reaction of polymers with oxygen at high temperatures, which creates free radicals and initiates a damaging chain reaction, leading to a loss of mechanical properties, discoloration, and embrittlement. youtube.com

Phenolic antioxidants serve as primary stabilizers by interrupting these oxidative chain reactions. youtube.comvinatiorganics.com They act as radical scavengers, donating a hydrogen atom from their hydroxyl group to reactive peroxy radicals. youtube.comvinatiorganics.com This process neutralizes the radical, and the antioxidant itself is converted into a stable phenoxyl radical that has low reactivity and does not propagate the oxidation chain. partinchem.com By neutralizing these degradation pathways, phenolic antioxidants extend the material's lifespan, allowing it to maintain structural integrity under prolonged thermal stress. vinatiorganics.com

Research into the long-term performance of these stabilizers often involves accelerated aging tests, such as oven aging, which are considered more accurate for predicting real-world performance than higher-temperature methods like oxidation induction time (OIT). phantomplastics.com Studies on polydicyclopentadiene (PDCPD) stabilized with 2,6-di-tert-butyl-4-methylphenol (BHT), a structurally related compound, show that increasing the antioxidant concentration effectively shifts degradation kinetic curves toward longer exposure times. ifremer.fr However, even with stabilization, oxidation can still occur over time, leading to crosslinking and embrittlement of the polymer. researchgate.net

The molecular weight and volatility of the antioxidant are critical for long-term stability. wikipedia.orgwikipedia.org High molecular weight antioxidants, such as those built around a central core like pentaerythritol or isocyanurate, exhibit lower volatility. wikipedia.orgwikipedia.org This reduced volatility is crucial for maintaining the antioxidant's presence and effectiveness within the polymer, especially during high-temperature processing and throughout the product's service life. amfine.comwikipedia.org

Table 1: Factors Influencing Long-Term Heat Aging Stabilization

| Factor | Influence on Performance | Rationale |

|---|---|---|

| Molecular Structure | Higher molecular weight and polymeric antioxidants generally provide better long-term stability. wikipedia.orgwikipedia.org | Lower volatility and reduced migration out of the polymer matrix ensure the antioxidant remains where it is needed to provide protection. amfine.comwikipedia.org |

| Concentration | Increasing stabilizer concentration can delay the onset of degradation. ifremer.fr | A higher concentration provides a larger reservoir of radical scavengers to inhibit the oxidation process for a longer duration. ifremer.fr |

| Temperature | Effectiveness can decrease at very high service temperatures. researchgate.net | At elevated temperatures, the rate of antioxidant consumption and physical loss (e.g., evaporation) increases, potentially overwhelming the stabilization system. phantomplastics.comifremer.fr |

| Polymer Type | The antioxidant's effectiveness can vary based on the polymer's chemical structure. youtube.com | Polymers with higher levels of unsaturation (e.g., rubbers) are more susceptible to oxidation and may require more robust stabilization packages. youtube.com |

Investigating Compatibility and Dispersion Uniformity within Polymer Matrices

For an antioxidant to be effective, it must be compatible with and uniformly dispersed throughout the polymer matrix. partinchem.com Poor compatibility can lead to the antioxidant migrating to the surface, a phenomenon known as "blooming" or "precipitation," which depletes the bulk material of its protection and can negatively affect surface properties. partinchem.com Low molecular weight antioxidants are particularly susceptible to migration, which can compromise their ability to provide continuous, stable protection during service. researchgate.net

The chemical structure of the antioxidant plays a significant role in its compatibility with different polymers. tandfonline.com For instance, research on hindered phenol esters demonstrated that a derivative with a long, linear alkyl chain (oleyl group) exhibited better compatibility with polyolefin chains, resulting in a significantly higher oxidation induction time. tandfonline.com This highlights that modifying the antioxidant molecule to be more "polymer-like" can enhance its solubility and dispersion within the host material.

Different hindered phenolic antioxidants are designed for specific polymer systems. For example, some are noted for their excellent compatibility with a wide range of polymers, including polypropylene (PP), polyethylene (PE), PVC, and polyamides (PA). partinchem.com Others are formulated as liquids to ensure good dispersion, particularly in systems like polyurethanes (PUR) and coatings. partinchem.com The combination of hindered phenols with other stabilizers, such as phosphites or thioesters, can also result in synergistic performance, providing comprehensive protection during both high-temperature processing and end-use. amfine.com

Table 2: Compatibility of Hindered Phenolic Antioxidants with Various Polymers

| Antioxidant Type | Compatible Polymer Matrices | Key Characteristics |

|---|---|---|

| Omnistab AN 1076 (and similar structures) | PP, PE, PVC, PA, ABS, PS, SBS, PU, PET, PMMA partinchem.com | Excellent compatibility, low volatility, good resistance to precipitation. partinchem.com |

| Omnistab AN 1135 (and similar structures) | PUR, PMMA, PVB, Coatings, Adhesives partinchem.com | High activity liquid form, promotes good dispersion. partinchem.com |

| Omnistab AN 1010 (and similar structures) | PP, PE, PVC, PA, PBT, PET, Adhesives partinchem.com | High effectiveness, low volatility, odorless. partinchem.com |

| Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Polyethylene, Polypropylene epa.gov | Functions as a thermal stabilizer incorporated into plastic materials, including those for food contact. epa.gov |

Advanced Materials Science Applications

Development and Characterization of Organic Light-Emitting Diode (OLED) Intermediates

The unique electronic and steric properties of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety have led to its use in the synthesis of materials for advanced applications, including organic light-emitting diodes (OLEDs). gtilaboratorysupplies.com In OLED technology, the performance of the device is highly dependent on the electronic properties of the organic materials used, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. uniss.it

Chemical intermediates containing the bulky 3,5-di-tert-butyl-4-hydroxybenzyl structure are used to build larger, more complex molecules for OLED applications. sigmaaldrich.comgoogle.com For example, 3,5-di-tert-butyl-4-hydroxybenzaldehyde is commercially available as a certified material specifically for OLED development. gtilaboratorysupplies.com This aldehyde, along with its corresponding alcohol (3,5-di-tert-butyl-4-hydroxybenzyl alcohol), serves as a versatile building block. sigmaaldrich.comgoogle.com The bulky tert-butyl groups can prevent intermolecular aggregation and quenching of light emission in the final OLED device, while the phenolic group offers a site for further chemical modification to fine-tune the electronic properties. vinatiorganics.com

The synthesis of these intermediates is a key area of research, with methods being developed to produce high-purity products suitable for high-performance electronic devices. google.com These building blocks can be reacted to create a wide array of derivatives for use in the various layers of an OLED stack, such as the light-emitting layer or charge-transport layers. uniss.it

Table 3: Key Intermediates for OLEDs Based on the 3,5-di-tert-Butyl-4-hydroxyphenyl Structure

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Role/Significance |

|---|---|---|---|

| 3,5-di-tert-Butyl-4-hydroxybenzaldehyde | C₁₅H₂₂O₂ nih.gov | 234.33 nih.gov | A key aldehyde intermediate sold for OLED applications. gtilaboratorysupplies.com |

| 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol | C₁₅H₂₄O₂ nist.gov | 236.35 sigmaaldrich.com | A reactant used to synthesize the corresponding aldehyde and other derivatives. sigmaaldrich.com |

| 3,5-di-tert-Butyl-4-hydroxybenzyl acetate (B1210297) | C₁₇H₂₆O₃ nih.gov | 278.4 nih.gov | An ester derivative of the benzyl (B1604629) alcohol. |

Exploration in Nanostructured Formulations for Material Enhancement

To overcome challenges such as low solubility or to enhance the efficacy of functional molecules, researchers are increasingly turning to nanotechnology. nih.gov Encapsulating or grafting antioxidants onto nanostructures is an emerging strategy to improve their performance and create "nanoantioxidants". nih.gov These formulations can offer greater stability, controlled release, and better dispersion of the active compound. nih.gov

The 3,5-di-tert-butyl-4-hydroxyphenyl moiety is at the core of antioxidant derivatives being explored in such advanced formulations. A notable example is the development of a nanosponge hydrogel containing Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate (ODHP), a derivative of the hindered phenol family. nih.gov In this study, ODHP was loaded into β-cyclodextrin-based nanosponges, which were then incorporated into a hydrogel. nih.gov

This nanostructured formulation demonstrated significant benefits, including good stability and controlled release of the active agent. nih.gov The nanosponge hydrogel showed enhanced skin permeability compared to control formulations and exhibited high efficacy in in-vivo tests. nih.gov Such research illustrates how formulating a hindered phenolic antioxidant within a nanostructure can augment its physical properties and enhance its function in a specific application. Other research has reported the synthesis of macromolecular antioxidants using hyperbranched polyglycerol (HbPG) nanoparticles as a core to which hindered phenolic units are attached. researchgate.net These nano-based approaches open new possibilities for the targeted and efficient use of antioxidants in material enhancement. nih.govnih.gov

Table 4: Characteristics of an ODHP-Nanosponge Hydrogel Formulation

| Parameter | Description / Finding | Reference |

|---|---|---|

| Active Compound | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate (ODHP) | nih.gov |

| Nanocarrier | β-cyclodextrin (CD) based nanosponges | nih.gov |

| Final Formulation | Nanosponge-loaded Carbopol 940 hydrogel (NS-HG) | nih.gov |

| Release Kinetics | Best fit the Higuchi kinetic model, indicating diffusion-controlled release. | nih.gov |

| Performance | Showed enhanced skin permeability and high in-vivo antifungal activity. | nih.gov |

| Stability | The formulation remained stable under tested photodegradation and storage conditions. | nih.gov |

Environmental Fate and Transformation Research

Biotransformation Pathways and Metabolite Identification in Environmental Systems

Biotransformation is a key process affecting the persistence and potential toxicity of 3,5-di-tert-Butyl-4-hydroxybenzyl ether in the environment. Studies in biological systems, primarily mammalian models, provide significant insight into the metabolic routes this compound is likely to follow when exposed to microorganisms in soil and water.

Hindered phenols, including this compound, are characterized by bulky alkyl groups (in this case, tert-butyl) positioned adjacent to the hydroxyl group on the benzene (B151609) ring. vinatiorganics.com This steric hindrance is key to their function as antioxidants, as it enhances the stability of the phenoxyl radical formed upon scavenging a free radical, thereby preventing the propagation of oxidative chain reactions. vinatiorganics.com In biological and environmental systems, this same chemical feature governs its metabolic fate.

The metabolism of this compound (also known as Ionox 201) has been investigated in rats, revealing that a significant portion of an oral dose is absorbed and metabolized. nih.gov The primary metabolic attack involves the oxidation of the benzyl (B1604629) ether structure. nih.gov At least 36.2% of a single oral dose undergoes metabolism. nih.gov

The key transformation steps identified include:

Oxidation of the ether linkage: This leads to the cleavage of the molecule, yielding primary metabolites.

Oxidation of the tert-butyl groups or the aromatic ring itself: While less detailed in the available literature for this specific compound, this is a common pathway for phenolic compounds. nih.gov

Formation of Conjugates: The primary metabolites can undergo further reactions to form more water-soluble conjugates, facilitating their excretion. nih.gov

A study demonstrated that the metabolism of this compound in vivo is closely related to its antioxidant action in vitro. nih.gov The major metabolites identified from a single oral dose in rats confirm a clear oxidative pathway. nih.gov These include compounds resulting from the breakdown of the ether and subsequent oxidation. nih.gov

Table 1: Identified Metabolites of this compound in a Rat Model

| Metabolite Name | Percentage of Dose |

|---|---|

| 3,5-di-tert-Butyl-4-hydroxybenzoic acid | 30.2% nih.gov |

| (3,5-di-tert-Butyl-4-hydroxybenzoyl β-d-glucopyranosid)uronic acid (Ester glucuronide) | 1.4% nih.gov |

| 3,5-di-tert-Butyl-4-hydroxybenzaldehyde (B156050) | 1.3% nih.gov |

| 3,3′,5,5′-tetra-tert-Butyl-4,4′-stilbenequinone | 0.1% nih.gov |

| Unidentified polar metabolite(s) | 3.2% nih.gov |

Data derived from an in vivo study on rats following a single oral dose. nih.gov

The transformation of the parent compound into 3,5-di-tert-butyl-4-hydroxybenzaldehyde and subsequently to 3,5-di-tert-butyl-4-hydroxybenzoic acid represents a classic oxidation sequence of a benzyl group. nih.gov The formation of the stilbenequinone suggests a dimerization reaction of phenoxyl radicals, a characteristic reaction of hindered phenols.

The detection and quantification of transformation products are essential for assessing exposure and understanding the environmental behavior of the parent compound. Following a single oral dose of radiolabelled this compound in rats, the majority of the radioactivity was excreted in the feces (86.8–97.2%) over 24 days, with a smaller portion in the urine (5.6%). nih.gov

Analysis of the excreta provided quantitative data on the distribution of the parent compound and its metabolites:

In Feces: Approximately 65.0% of the radioactivity was attributed to the unchanged antioxidant. The major metabolite was 3,5-di-tert-butyl-4-hydroxybenzoic acid (30.0%), followed by unidentified polar constituents (3.5%), 3,5-di-tert-butyl-4-hydroxybenzaldehyde (1.4%), and 3,3′,5,5′-tetra-tert-butyl-4,4′-stilbenequinone (0.1%). nih.gov

In Urine: The composition varied with the dose, but consisted of 3,5-di-tert-butyl-4-hydroxybenzoic acid (40–60%) and its ester glucuronide conjugate (60–40%). nih.gov